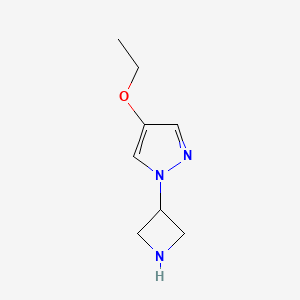
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one
Übersicht
Beschreibung
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one is an organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a methylimidazolidinone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methylbenzaldehyde and 3-methylimidazolidin-2-one.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Procedure: The 3-bromo-4-methylbenzaldehyde is reacted with 3-methylimidazolidin-2-one under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Analyse Chemischer Reaktionen
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to remove the bromine atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The bromine atom and the imidazolidinone moiety play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-4-methylphenyl)-3-methylimidazolidin-2-one can be compared with similar compounds such as:
1-(3-Bromo-4-methylphenyl)piperidine: This compound has a similar bromine and methyl-substituted phenyl ring but differs in the heterocyclic moiety.
3-Bromo-4-methylbenzyl alcohol: This compound shares the bromine and methyl-substituted phenyl ring but has a different functional group.
The uniqueness of this compound lies in its imidazolidinone structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3-methylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-8-3-4-9(7-10(8)12)14-6-5-13(2)11(14)15/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAWNTUQIBGTBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(C2=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(3,4-Dimethylphenoxy)methyl]azetidine](/img/structure/B1408941.png)






![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1408954.png)
![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)
![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile](/img/structure/B1408959.png)

